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Compound of Interest

Compound Name: Sevabertinib

Cat. No.: B15611537 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the on-target activity of Sevabertinib (BAY

2927088), a novel oral, reversible tyrosine kinase inhibitor (TKI), against other HER2-targeting

TKIs. By examining its kinase inhibition profile, we aim to validate its on-target potency and

selectivity, offering valuable insights for researchers in oncology and drug development.

Sevabertinib is a potent inhibitor of mutant Human Epidermal Growth Factor Receptor 2

(HER2) and Epidermal Growth Factor Receptor (EGFR), demonstrating high selectivity for

mutant versus wild-type EGFR.[1] Its efficacy is being evaluated in clinical trials for non-small

cell lung cancer (NSCLC) with HER2-activating mutations.[2][3] Understanding its precise

kinase interaction profile is crucial for elucidating its mechanism of action and predicting its

therapeutic window.

Comparative Kinase Inhibition Profile
To contextualize Sevabertinib's on-target activity, this guide compares its kinase inhibition

profile with other notable HER2-targeting TKIs: Zongertinib, Poziotinib, and Lapatinib. The

following table summarizes their inhibitory potency (IC50) and selectivity against key kinases.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15611537?utm_src=pdf-interest
https://www.benchchem.com/product/b15611537?utm_src=pdf-body
https://www.benchchem.com/product/b15611537?utm_src=pdf-body
https://www.bayer.com/media/en-us/sevabertinib-bay-2927088-granted-fda-priority-review-for-the-treatment-of-patients-with-her2-mutant-non-small-cell-lung-cancer/
https://www.vjoncology.com/fda-approves-sevabertinib-bay-2927088-for-her2-mutant-non-small-cell-lung-cancer/
https://www.onclive.com/view/sevabertinib-induces-durable-response-in-advanced-her2-mutant-nsclc
https://www.benchchem.com/product/b15611537?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase Target
Sevabertinib
(BAY 2927088)

Zongertinib (BI
1810631)

Poziotinib Lapatinib

HER2 (WT) <0.5 nM High Potency Potent Inhibition 10.8 nM

HER2

(A775insYVMA)
<0.5 nM - Potent Inhibition -

EGFR (WT) <0.5 nM

>25-fold

selectivity over

HER2

Potent Inhibition 10.2 nM

EGFR

(D770_N771insS

VD)

<0.5 nM - Potent Inhibition -

HER4 13.9 nM
>80% inhibition

at 1 µM
Potent Inhibition 367 nM

BMX -
>80% inhibition

at 1 µM
- -

Data sourced from publicly available information. Direct head-to-head comparative studies may

yield different results.

Key Observations:

Sevabertinib demonstrates high potency against both wild-type and a common activating

mutation of HER2, as well as wild-type and a mutant form of EGFR. Its activity against HER4

is notably less potent, suggesting a degree of selectivity.

Zongertinib is highlighted by its high selectivity for HER2 over EGFR. In a broad kinase

panel of 397 kinases, only HER2, HER4, and BMX were inhibited by more than 80% at a 1

µM concentration, indicating a very specific inhibitory profile.[4][5]

Poziotinib is described as a pan-HER inhibitor, with activity against HER1 (EGFR), HER2,

and HER4.[6] While specific, comprehensive kinome scan data is not readily available in the

public domain, its broader activity across the HER family is a key characteristic.
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Lapatinib is a dual inhibitor of EGFR and HER2.[7] KINOMEscan data reveals its interaction

with a range of other kinases, which can be explored further through publicly available

datasets from projects like the HMS LINCS Project.

Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental approach, the following diagrams

were generated using the Graphviz DOT language.
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Caption: HER2/EGFR Signaling Pathway Inhibition by Sevabertinib.
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Caption: General Workflow for Kinase Profiling Assays.
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Experimental Protocols
The following are generalized protocols for common kinase profiling assays used to determine

the on-target activity and selectivity of inhibitors like Sevabertinib.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™
Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase

reaction.

Materials:

Recombinant protein kinase of interest

Kinase-specific substrate (peptide or protein)

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 0.1% 2-

mercaptoethanol)

ATP (at a concentration near the Km for the specific kinase)

Test compounds (e.g., Sevabertinib) dissolved in DMSO

ADP-Glo™ Kinase Assay Kit (or similar)

Multi-well plates (e.g., 384-well white plates)

Plate reader capable of measuring luminescence

Procedure:

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

Reaction Setup:

Add kinase assay buffer to the wells of the multi-well plate.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b15611537?utm_src=pdf-body
https://www.benchchem.com/product/b15611537?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add the diluted test compounds to the appropriate wells. Include positive (no inhibitor) and

negative (no enzyme) controls.

Add the recombinant kinase enzyme to all wells except the negative control.

Add the kinase substrate to all wells.

Initiate the kinase reaction by adding ATP to all wells.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined

time (e.g., 60 minutes).

Reaction Termination and ADP Detection:

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

Add Kinase Detection Reagent to convert the generated ADP to ATP and drive a luciferase

reaction. Incubate as per the manufacturer's instructions (e.g., 30-60 minutes at room

temperature).

Data Acquisition: Measure the luminescence signal using a plate reader. The signal is

proportional to the amount of ADP produced and, therefore, the kinase activity.

Data Analysis: Calculate the percentage of kinase inhibition for each compound

concentration relative to the positive control. Determine the IC50 value by fitting the data to a

dose-response curve.

Competition Binding Assay (e.g., KINOMEscan™)
This method assesses the ability of a test compound to compete with a known, immobilized

ligand for binding to the active site of a kinase.

Materials:

A panel of DNA-tagged recombinant kinases

An immobilized, broad-spectrum kinase inhibitor (the "bait")
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Test compounds (e.g., Sevabertinib)

Assay buffer

Reagents for quantitative PCR (qPCR)

Procedure:

Assay Setup: In a multi-well plate, combine the DNA-tagged kinase, the immobilized bait

ligand, and the test compound at a specific concentration (for single-point screening) or a

range of concentrations (for Kd determination).

Equilibration: Incubate the mixture to allow the binding competition to reach equilibrium.

Washing: Wash the plate to remove any unbound kinases. The kinases that remain bound to

the immobilized bait are retained.

Quantification: Elute the bound kinases and quantify the amount of the associated DNA tag

using qPCR.

Data Analysis: The amount of kinase bound in the presence of the test compound is

compared to a vehicle control (e.g., DMSO). The results are often expressed as a

percentage of control, where a lower percentage indicates stronger binding of the test

compound to the kinase. For dose-response experiments, the dissociation constant (Kd) can

be calculated.

Conclusion
The available kinase profiling data indicates that Sevabertinib is a highly potent inhibitor of its

primary targets, HER2 and EGFR, including clinically relevant mutations. Its selectivity profile,

particularly when compared to more broadly acting inhibitors, suggests a potentially favorable

therapeutic window. The detailed experimental protocols provided in this guide offer a

framework for researchers to independently validate these findings and further explore the on-

target activities of Sevabertinib and other kinase inhibitors. This comparative approach is

essential for advancing our understanding of targeted therapies and developing more effective

treatments for cancers driven by specific kinase aberrations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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